

Technical Support Center: Silver Diethyldithiocarbamate Method for Arsenic Analysis

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Compound of Interest

Compound Name: Silver diethyldithiocarbamate

Cat. No.: B075075

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the **silver diethyldithiocarbamate** (SDDC) method for arsenic determination.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Q1: What are the common interferences in the **silver diethyldithiocarbamate** method for arsenic?

A1: Several metal ions and other substances can interfere with the accurate determination of arsenic using the SDDC method. These interferences can be broadly categorized into two types: those that affect the generation of arsine gas (AsH_3) and those that interfere with the colorimetric measurement.

Common interfering substances include:

- Antimony (Sb): This is the most significant interference as it forms stibine gas (SbH_3) under the same conditions as arsine generation. Stibine reacts with the SDDC reagent to form a colored complex that also absorbs in the visible region, leading to erroneously high arsenic readings.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Mercury (Hg): Mercury can interfere with the generation of arsine.[2][5]
- Chromium (Cr), Cobalt (Co), Copper (Cu), Molybdenum (Mo), Nickel (Ni), and Silver (Ag): High concentrations of these metals can hinder the evolution of arsine.[2][4][6][7][8]
- Sulfides (S^{2-}): Hydrogen sulfide (H_2S) can be generated along with arsine and will react with the SDDC reagent, causing interference.[2]
- Nitric Acid (HNO_3): The presence of nitric acid can lead to negative interference, resulting in lower than actual arsenic values.[6][8]

Q2: My results show higher than expected arsenic concentrations. What could be the cause?

A2: Higher than expected arsenic levels are often due to positive interferences. The most common culprit is the presence of antimony.[1] Antimony forms stibine (SbH_3), which also reacts with the **silver diethyldithiocarbamate** reagent to produce a red-colored complex, leading to a positive error.[1][3] The complex formed with stibine has an absorption maximum at a slightly different wavelength (around 510 nm) compared to the arsenic complex (around 535-540 nm).[1][4]

Troubleshooting Steps:

- Sample Matrix Review: Analyze the sample's origin and composition to assess the likelihood of antimony contamination.
- Spectrophotometric Analysis: Scan the absorbance of the final solution across a wavelength range. A peak shifted from the expected 535-540 nm may indicate the presence of interfering substances like antimony.[4]
- Standard Addition: The method of standard addition can help determine the extent of matrix interference.
- Interference Mitigation: If antimony is confirmed, specific mitigation techniques may be necessary. For instance, reading the absorbance at a wavelength where stibine interference is minimal can be a viable strategy.[4][9]

Q3: My arsenic recovery is low. What are the potential reasons?

A3: Low arsenic recovery, or negative interference, can be caused by several factors that inhibit the complete conversion of arsenic to arsine gas or its subsequent reaction with the SDDC reagent.

Potential Causes and Solutions:

- Presence of a high concentration of interfering metals: Metals like chromium, cobalt, copper, mercury, molybdenum, and nickel can suppress the generation of arsine.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Solution: Digestion of the sample may be required to remove or minimize the effect of these metals.[\[6\]](#)[\[10\]](#)
- Incomplete conversion of organic arsenic: If your sample contains organic arsenic compounds, a digestion step is crucial to break them down to inorganic arsenic, which can then be reduced to arsine.[\[2\]](#)[\[10\]](#)
 - Solution: Implement a digestion procedure using sulfuric acid and nitric acid prior to the arsenic analysis.[\[2\]](#)[\[10\]](#)
- Presence of nitric acid: Residual nitric acid from digestion can interfere with the arsine generation.[\[6\]](#)[\[8\]](#)
 - Solution: Ensure all nitric acid is removed by evaporating the sample to sulfur trioxide fumes after digestion.[\[10\]](#)
- Leaks in the apparatus: Any leaks in the arsine generator will result in the loss of arsine gas, leading to low readings.[\[6\]](#)
 - Solution: Ensure all ground glass joints and connections are properly sealed and airtight.

Q4: How can I remove sulfide interference?

A4: Sulfide is a common interference that can be effectively removed by using a scrubber impregnated with a lead acetate solution.[\[2\]](#) The hydrogen sulfide gas will react with the lead acetate to form lead sulfide, a black precipitate, thus preventing it from reaching the absorber solution. The glass wool in the scrubber should be checked and replaced if it becomes excessively blackened.

Quantitative Data on Interferences

The following table summarizes the tolerance limits for some common interfering ions in the **silver diethyldithiocarbamate** method. Note that these values can be influenced by the specific experimental conditions.

Interfering Ion	Concentration	Effect	Reference
Antimony (III)	> 0.3 mg/L	Positive interference	[5]
Mercury (II)	> 1.5 mg/L	Positive interference	[5]
Chromium (VI)	up to 5.0 mg/L	No significant interference in arsine generation	[5]
Cobalt (II)	up to 5.0 mg/L	No significant interference in arsine generation	[5]
Copper (II)	up to 5.0 mg/L	No significant interference in arsine generation	[5]
Molybdenum (VI)	up to 5.0 mg/L	No significant interference in arsine generation	[5]
Nickel (II)	up to 5.0 mg/L	No significant interference in arsine generation	[5]
Antimony	50 µg/L	Detectable effect	[1]
Antimony	100 µg/L	Apparent arsenic concentration of 8 µg/L	[1]
Sulfide	> 2 mg/L	Interference	[11]
Antimony	> 2 mg/L	Interference	[11]

Experimental Protocols

Standard Silver Diethyldithiocarbamate Method

This protocol is a generalized procedure based on established methods.[\[2\]](#)[\[11\]](#)[\[12\]](#)

1. Reagents:

- Hydrochloric acid (HCl)
- Potassium iodide (KI) solution
- Stannous chloride (SnCl_2) solution
- Granular zinc, arsenic-free
- **Silver diethyldithiocarbamate** (SDDC) in pyridine or 1-ephedrine in chloroform solution
- Lead acetate solution

2. Apparatus:

- Arsine generator assembly (flask, scrubber, absorber tube)
- Spectrophotometer

3. Procedure:

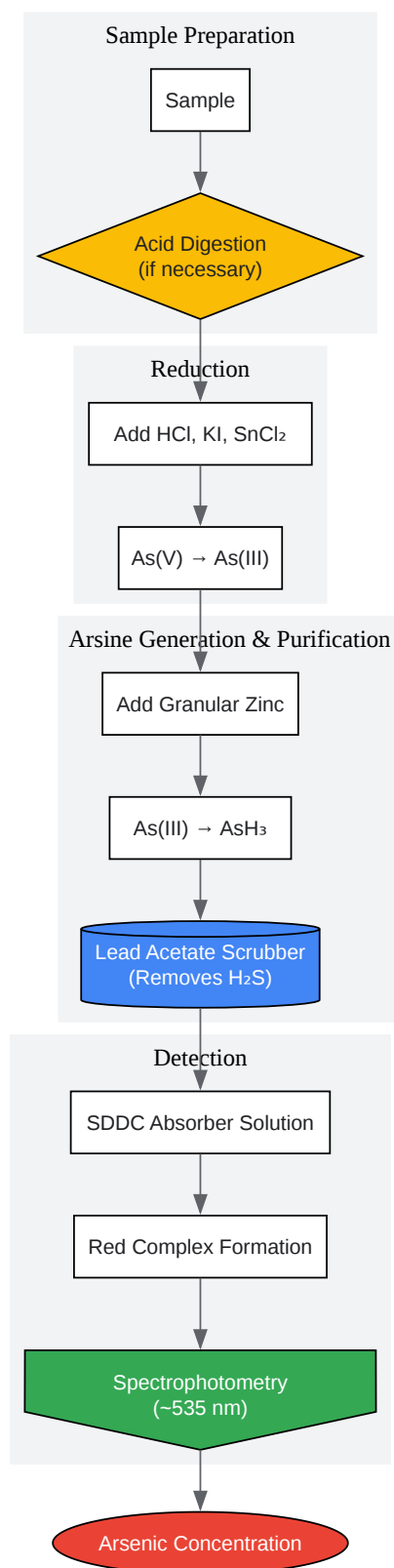
- **Sample Preparation:** Pipette a suitable volume of the sample into the generator flask. If necessary, perform an acid digestion to decompose organic matter and remove certain interferences.[\[2\]](#)[\[10\]](#)
- **Reduction of Arsenic (V) to (III):** Add hydrochloric acid, potassium iodide solution, and stannous chloride solution to the flask. Allow sufficient time for the reduction of pentavalent arsenic to the trivalent state.[\[2\]](#)
- **Arsine Generation:** Add granular zinc to the flask and immediately connect the scrubber and absorber assembly. The reaction between zinc and acid generates hydrogen, which reduces the trivalent arsenic to arsine gas (AsH_3).[\[2\]](#)

- Gas Scrubbing: The generated gases pass through a scrubber containing glass wool impregnated with lead acetate to remove any hydrogen sulfide.[\[2\]](#)
- Absorption: The arsine gas is then bubbled through the **silver diethyldithiocarbamate** solution in the absorber tube. Arsine reacts with the SDDC to form a red-colored complex.[\[2\]](#)
[\[6\]](#)
- Measurement: After the reaction is complete, transfer the colored solution to a cuvette and measure the absorbance at approximately 535-540 nm using a spectrophotometer.[\[2\]](#)[\[4\]](#)
- Quantification: Determine the arsenic concentration by comparing the absorbance to a calibration curve prepared from arsenic standards.

Mitigation of Interferences

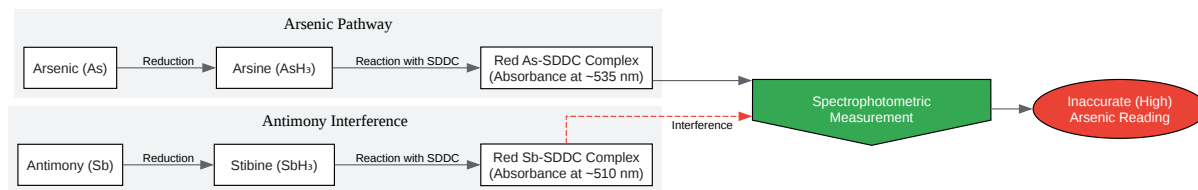
- Sulfide Removal: As described in the standard protocol, a lead acetate scrubber is the primary method for removing hydrogen sulfide interference.
- Organic Arsenic and Metal Interferences: A strong acid digestion (e.g., with sulfuric and nitric acids) is employed to break down organic arsenic compounds and can help to mitigate interference from some metals.[\[2\]](#)[\[10\]](#) It is critical to ensure all nitric acid is removed before proceeding with arsine generation.[\[10\]](#)
- Antimony Interference:
 - Wavelength Selection: Measure the absorbance at a wavelength where the interference from the stibine-SDDC complex is minimized.[\[9\]](#)
 - Increased Stannous Chloride: The addition of extra stannous chloride can help to reduce the effect of antimony.[\[1\]](#)

Visualizations



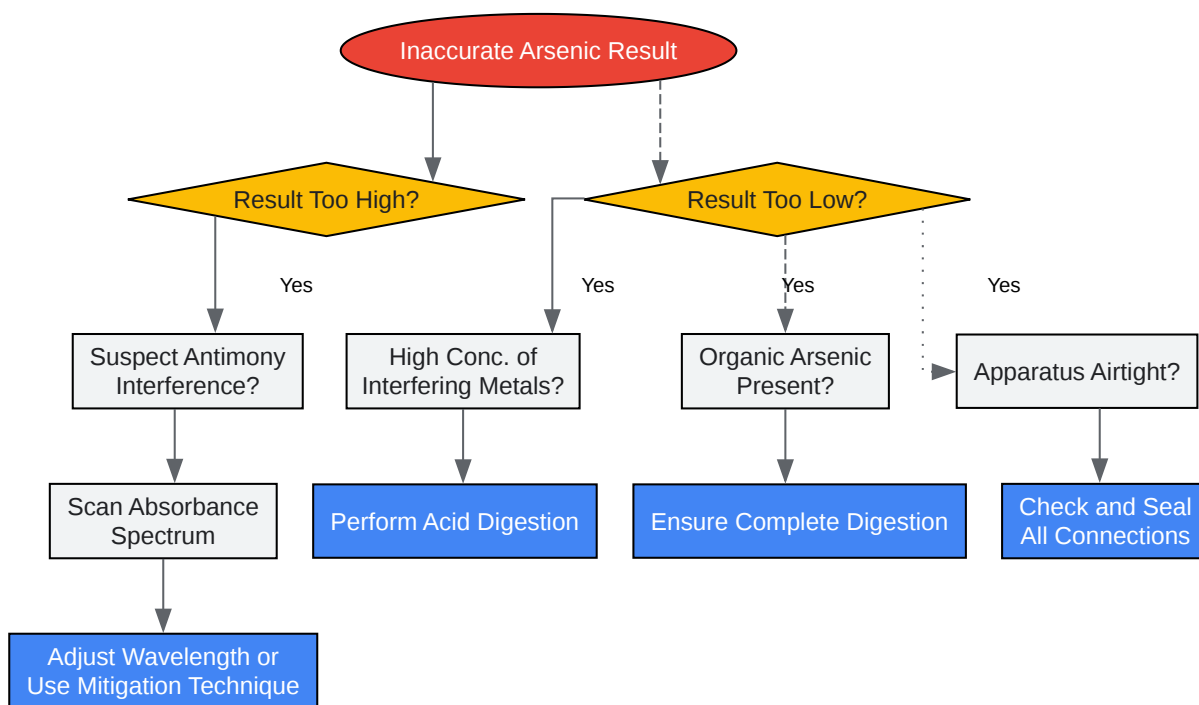
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Caption: Experimental workflow for arsenic determination by the SDDC method.



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Caption: Interference mechanism of antimony in the SDDC method.



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Caption: Troubleshooting logic for inaccurate results in the SDDC method.

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